molecular formula C11H13NO B14439722 3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 77160-45-3

3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14439722
CAS No.: 77160-45-3
M. Wt: 175.23 g/mol
InChI Key: SZOMQBSOJPXBJC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene ring system with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Aminomethylation: The naphthalene derivative undergoes aminomethylation, where an aminomethyl group (-CH2NH2) is introduced.

    Cyclization: The intermediate product is then cyclized to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines a naphthalene ring with an aminomethyl group

Properties

CAS No.

77160-45-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H13NO/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8H,5-7,12H2

InChI Key

SZOMQBSOJPXBJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)CN

Origin of Product

United States

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